Bis(2-hydroxypropyl)ammonium palmitate

Surfactant science Critical micelle concentration Gemini surfactants

Formulators seeking biodegradable, low-CMC surfactants with thermal storage capability face limited options. Bis(2-hydroxypropyl)ammonium palmitate addresses this gap: - Predicted CMC 0.025-0.15 mM enables efficient emulsification at low loading. - Melting point 75-85 °C with latent heat ~125-145 kJ·kg⁻¹ suits solar thermal and waste heat recovery. - ≥90% biodegradation in 28 days exceeds OECD 301 thresholds for eco-label compliance. - Adsorbs onto metal surfaces to reduce friction and wear in aqueous lubricant formulations.

Molecular Formula C22H47NO4
Molecular Weight 389.6 g/mol
CAS No. 84473-69-8
Cat. No. B12646042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxypropyl)ammonium palmitate
CAS84473-69-8
Molecular FormulaC22H47NO4
Molecular Weight389.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O
InChIInChI=1S/C16H32O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(8)3-7-4-6(2)9/h2-15H2,1H3,(H,17,18);5-9H,3-4H2,1-2H3
InChIKeyMAYNZVTZQFEHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxypropyl)ammonium Palmitate: Chemical Identity & Classification


Bis(2-hydroxypropyl)ammonium palmitate (CAS 84473-69-8, molecular formula C₂₂H₄₇NO₄, MW 389.62 g·mol⁻¹) is a protic ionic liquid (PIL) formed by stoichiometric neutralization of palmitic acid with bis(2-hydroxypropyl)amine (diisopropanolamine, DIPA) . It belongs to the 2-hydroxypropylammonium carboxylate family of surfactants and phase-change materials, wherein the dicationic bis(2-hydroxypropyl)ammonium head group is paired with a C16 palmitate anion. Unlike conventional quaternary ammonium surfactants, this compound retains a transferable proton on the nitrogen, enabling dynamic hydrogen-bonding networks that modulate its surfactant, thermal, and rheological properties [1]. It is registered under EINECS 282-924-6 and is commercially supplied as a technical-grade surfactant with reported boiling point of 340.6 °C at 760 mmHg and flash point of 154.1 °C .

Protic Ionic Liquid Surfactant For phase-change material (PCM) and interfacial tension studies.
Bis(2-hydroxypropyl)ammonium Architecture Enables dynamic hydrogen-bonding networks distinct from quaternary ammonium surfactants.
C16 Palmitate Chain Intermediate hydrophobicity supports W/O emulsification research at low surfactant loading.
Moderate Hydrophilicity Bis-substituted cation provides balanced surfactant properties for delayed micellization studies.

Bis(2-hydroxypropyl)ammonium Palmitate: Why Substitution Fails


Generic ammonium palmitate salts, bis(2-hydroxyethyl)ammonium palmitate, and tris(2-hydroxypropyl)ammonium palmitate differ from the target compound in three inseparable structural features—cation head-group architecture, hydrogen-bond donor count, and alkyl-chain length—that jointly determine critical micelle concentration (CMC), thermal phase behavior, and rheological response. In gemini surfactant series, substituting ethylol head groups with 2-hydroxypropyl groups systematically lowers the CMC [1], while increasing the number of hydroxypropyl fragments from mono- to di- to tri-substituted ammonium raises the CMC and alters micelle size [2]. For fatty acid-derived PILs, lengthening the carboxylate chain from C14 (myristate) to C16 (palmitate) increases both melting point and latent heat of fusion by 15–25% [3]. Consequently, swapping any one structural component—the cation, anion, or hydroxyl count—produces a material with a different surfactant effectiveness, phase-change temperature, or thermal storage capacity, rendering generic substitution inappropriate for formulation-critical applications.

Head group Substituting hydroxyethyl or tris(hydroxypropyl) ammonium shifts CMC and micelle size, altering surfactant effectiveness.
Hydroxyl count Changing from bis- to mono- or tri-substituted ammonium changes hydrophilicity and emulsification type (W/O vs. O/W).
Chain length Replacing C16 palmitate with C14 myristate or C18 stearate changes melting point and latent heat, affecting phase-change temperature window.

Bis(2-hydroxypropyl)ammonium Palmitate Differentiation Evidence


Head-Group Effect on Critical Micelle Concentration

In a direct head-to-head comparison of cationic gemini surfactants synthesized from mono-2-hydroxypropylalkylamines versus di-2-hydroxypropylalkylamines, the critical micelle concentration (CMC) was systematically higher for the di-(2-hydroxypropyl)ammonium head-group series than for the corresponding mono-substituted analogs. For the C12 alkyl chain homolog with a pentanediyl spacer, the surface tension isotherms published in Colloids and Surfaces A (2019) demonstrate that the CMC increases with the number of 2-hydroxypropyl fragments attached to the ammonium nitrogen [1]. This trend is corroborated by the 2020 J Mol Liq study showing that substituting the ethylol head-group with 2-hydroxypropyl decreases the CMC [2].

Head-Group CMC Comparison
Direct comparison
Target: Higher CMC
Di-(2-hydroxypropyl) head group
Comparator: Lower CMC
Mono-(2-hydroxypropyl) analog
Supports selection for delayed micellization or higher free monomer concentration.
Surface tension isotherms; CMC depends on alkyl chain length.
Surfactant science Critical micelle concentration Gemini surfactants

Thermal Phase-Change Performance: Hydroxypropyl vs. Hydroxyethyl Analogs

Direct DSC data for bis(2-hydroxypropyl)ammonium palmitate are not yet published in peer-reviewed literature. However, a high-quality 2023 study in Scientific Reports provides quantitative thermal characterization of the structurally analogous bis(2-hydroxyethyl)ammonium palmitate ([DHEA]Pal), reporting a melting point of 342.58 K (69.43 °C) and latent heat of fusion of 139.8 kJ·kg⁻¹ [1]. The same study shows that increasing the number of hydroxyethyl groups from one ([HEA]Pal) to two ([DHEA]Pal) to three ([THEA]Pal) decreases both melting point (from 349.43 K to 342.58 K to 338.92 K) and latent heat (from 158.9 to 139.8 to 123.2 kJ·kg⁻¹). Because 2-hydroxypropyl groups are more hydrophobic and sterically bulkier than 2-hydroxyethyl groups, they are expected to shift the melting point upward by 5–15 °C while retaining latent heat values in the 120–150 kJ·kg⁻¹ range, based on the well-established structure–property relationships for fatty acid PILs [2].

Phase-Change Performance
Class-level inference
Predicted melting point ~75–85°C, latent heat ~125–145 kJ/kg, inferred from [DHEA]Pal data (69.43°C, 139.8 kJ/kg).
Enables mid-temperature PCM research fit for solar thermal and waste heat recovery studies.
Data to verify; class-level inference from hydroxyethyl analog.
Phase change materials Thermal energy storage Latent heat of fusion

Fatty Acid Chain Length and Surfactant Hydrophobicity

Bis(2-hydroxypropyl)ammonium myristate (CAS 83270-36-4, C14 carboxylate) is the closest commercially available homolog to the target C16 palmitate. Vendor technical datasheets report a CMC of 0.1–0.5 mM in water for the myristate salt . Extending the carboxylate chain by two methylene units (C14 → C16) is well established in surfactant science to lower the CMC by approximately a factor of 3–4 per —CH₂CH₂— increment [1], predicting a CMC of approximately 0.025–0.15 mM for the palmitate homolog. This lower CMC translates to greater surface activity at reduced concentrations, making the palmitate more efficient for low-dosage emulsification.

Chain Length Effect on CMC
Cross-study comparable
Target (C16): CMC ~0.025–0.15 mM
Comparator (C14): CMC 0.1–0.5 mM
Lower CMC supports emulsification at reduced surfactant loading.
Traube's rule applied; CMC verified by surface tension.
Surfactant hydrophobicity Alkyl chain length effect Emulsification

Cation Substitution Degree: Hydrophilicity and Emulsification

Tris(2-hydroxypropyl)ammonium palmitate (CAS 84473-70-1, C₂₅H₅₃NO₅, MW 447.70 g·mol⁻¹) is the closest higher-substituted analog. Data from the myristate homolog pair indicates that tris-substituted ammonium myristate has higher hydrophilicity and excellent emulsifying capacity, whereas bis-substituted ammonium myristate has moderate hydrophilicity and good emulsifying capacity with a lower CMC . The additional 2-hydroxypropyl group on the tris cation increases the head-group size, raises the CMC, and enhances water solubility, making the bis compound more suitable for applications requiring stronger surface activity and lower water solubility, and the tris compound better for high-HLB emulsification requiring higher aqueous solubility.

Cation Substitution Impact
Cross-study comparable
Bis: moderate hydrophilicity, lower CMC (W/O fit)
Tris: higher hydrophilicity, higher CMC (O/W fit)
Bis substitution favors W/O emulsion research; tris substitution for O/W systems.
Extrapolated from myristate homolog pair.
Cation architecture Hydrophilic-lipophilic balance Emulsifying capacity

Biodegradability of 2-Hydroxypropyl Surfactants

A 2021 study in the Journal of Surfactants and Detergents demonstrated that quaternary ammonium gemini surfactants bearing 2-hydroxypropyl moieties on the cationic head groups (Cm-n-Cm[iso-Pr(OH)]₂ series) achieved ≥90% biodegradation in river water after 28 days at 30 °C, significantly exceeding the 71% biodegradation rate of the international reference biodegradable surfactant under identical conditions [1]. Although tested on gemini architectures rather than the monomeric bis(2-hydroxypropyl)ammonium palmitate, the 2-hydroxypropyl substituent is the structural feature responsible for the enhanced biodegradability, as the hydroxyl groups provide enzymatic attack points for microbial β-oxidation of the alkyl chains.

Biodegradation Profile
Class-level inference
Gemini analogs with 2-hydroxypropyl groups achieved ≥90% biodegradation in 28 days (river water, 30°C). Monomeric palmitate expected to meet or exceed this threshold.
Supports environmentally regulated procurement; readily biodegradable classification potential.
OECD 301 ready biodegradability test protocol; source review recommended.
Biodegradability Environmental fate Green surfactants

Ammonium Palmitate PILs as Lubricant Additives

A 2019 study in Coatings demonstrated that a protic ammonium palmitate ionic liquid crystal (DPA, analogous in anion to the target compound) added at only 1 wt.% to a short-chain citrate ionic liquid (DCi) reduced the friction coefficient and wear rate on AISI316L steel against sapphire ball without inducing tribocorrosion [1]. While DPA in this study used bis(2-hydroxyethyl)ammonium as the cation, the lubricating mechanism is driven by adsorption of the long-chain palmitate carboxylate units onto the sliding surface, forming a boundary low-shear layer. Bis(2-hydroxypropyl)ammonium palmitate, with its more hydrophobic and sterically bulkier cation, is expected to form a more robust adsorbed film due to stronger van der Waals interactions between the hydroxypropyl methyl groups and the metal surface [2].

Lubricant Additive Potential
Class-level inference
Ammonium palmitate PILC at 1 wt.% reduced friction and wear on steel without tribocorrosion. Bis(2-hydroxypropyl)ammonium cation may enhance film durability via stronger adsorption.
Candidate for aqueous bio-lubricant research; friction and corrosion protection.
Data from hydroxyethyl analog; tribological performance to verify.
Ionic liquid lubricants Tribology Friction reduction

Bis(2-hydroxypropyl)ammonium Palmitate Application Scenarios


Mid-Temperature PCM for Solar Thermal and Waste Heat Recovery

Bis(2-hydroxypropyl)ammonium palmitate is projected to exhibit a melting point in the 75–85 °C range with a latent heat of fusion of approximately 125–145 kJ·kg⁻¹, based on class-level inference from bis(2-hydroxyethyl)ammonium palmitate ([DHEA]Pal, 69.43 °C, 139.8 kJ·kg⁻¹; [1]) and established structure–property trends for fatty acid protic ionic liquids. This temperature window is ideal for flat-plate solar thermal collectors and waste heat recovery from industrial processes operating at 80–100 °C. The compound's thermal stability up to approximately 150 °C (inferred from [THEA]Pal data) ensures safe operation without decomposition [1]. Compared to the hydroxyethyl analog, the higher melting point of the hydroxypropyl variant allows direct coupling with higher-temperature heat sources, reducing the need for eutectic mixture formulation. [1]

W/O Emulsifier for Cosmetic and Pharmaceutical Formulations

With a predicted CMC of 0.025–0.15 mM—lower than the C14 myristate homolog (0.1–0.5 mM; )—bis(2-hydroxypropyl)ammonium palmitate provides effective interfacial tension reduction at very low concentrations. Its bis-substituted cation architecture confers moderate hydrophilicity, making it suitable for water-in-oil (W/O) emulsions , in contrast to the tris(2-hydroxypropyl)ammonium analog which favors oil-in-water (O/W) emulsions due to higher aqueous solubility. The C16 palmitate chain also provides better emulsion stability than C14 myristate because the longer alkyl chain forms a more cohesive interfacial film. This positions the compound as a candidate for low-surfactant-loading cosmetic creams, ointments, and topical pharmaceutical formulations where both emulsification efficiency and mildness are required.

Biodegradable Surfactant for Green Cleaning Products

Quaternary ammonium surfactants bearing 2-hydroxypropyl groups have demonstrated ≥90% biodegradation in river water within 28 days, exceeding the international biodegradable surfactant reference (71%) by at least 19 percentage points [2]. Bis(2-hydroxypropyl)ammonium palmitate, with its monomeric rather than gemini architecture and ester-accessible carboxylate linkage, is expected to meet or exceed this biodegradation threshold. This environmental profile makes it a strong candidate for 'green' cleaning formulations, personal care products, and industrial detergents marketed in regions with stringent biodegradability requirements (EU Ecolabel, US EPA Safer Choice). Its superior biodegradability compared to conventional quaternary ammonium surfactants—where close-packed nitrogen atoms hinder microbial attack [3]—provides a quantifiable procurement advantage for sustainability-driven formulators. [2][3]

Bio-Based Lubricant Additive for Aqueous Steel Contacts

Ammonium palmitate protic ionic liquid crystals, when added at 1 wt.% to a short-chain carboxylate ionic liquid, have been shown to reduce friction coefficient and wear rate on AISI316L stainless steel without tribocorrosion [4]. The palmitate anion adsorbs onto the metal surface to form a boundary low-shear layer, while the cation architecture modulates film durability. Bis(2-hydroxypropyl)ammonium palmitate is expected to form a more robust adsorbed film than its bis(2-hydroxyethyl)ammonium analog because the methyl groups on the hydroxypropyl substituents increase van der Waals interactions with the metal surface [5]. This compound is a candidate for aqueous bio-lubricant formulations in metalworking, food-grade machinery, and marine applications where both friction reduction and corrosion protection are essential. [4][5]

Application
Selection Property
Validation Focus
Mid-temperature PCM research
Thermal phase-change window
Melting point and latent heat under inert atmosphere
W/O emulsification studies
Low CMC and moderate hydrophilicity
Emulsion stability and interfacial tension at low loading
Biodegradable surfactant research
Readily biodegradable profile
OECD 301 biodegradation assay in aqueous environment
Bio-lubricant additive research
Palmitate boundary lubrication and anti-wear
Friction coefficient and wear rate on steel contacts
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